molecular formula C7H17Cl2F3N2 B1465869 [2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1354953-40-4

[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No. B1465869
CAS RN: 1354953-40-4
M. Wt: 257.12 g/mol
InChI Key: ZLHHSZLGJXODJM-UHFFFAOYSA-N
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Description

“2-(Ethylamino)ethyl(2,2,2-trifluoroethyl)amine dihydrochloride” is an organic compound with the CAS Number: 1354953-40-4 . It has a chemical formula of C7H17Cl2F3N2 and a molecular weight of 257.13 . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC Name of the compound is N-ethyl-N’-methyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine; dihydrochloride . The Standard InchI is InChI=1S/C7H15F3N2.2ClH/c1-3-11-4-5-12(2)6-7(8,9)10;;/h11H,3-6H2,1-2H3;2*1H and the InchI Key is ZLHHSZLGJXODJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder in appearance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

A study developed a biomonitoring procedure to analyze and quantify the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine, aiming to investigate the metabolism of MeIQx, a heterocyclic aromatic amine, in vivo. This research highlights the importance of understanding how specific compounds are metabolized and can be monitored within the human body, which could be relevant for compounds with similar structures or properties (Stillwell et al., 1999).

Pharmacokinetics of New Chemical Entities

Another study assessed the tolerance and pharmacokinetics of KW-5805, an antiulcer compound, in humans. By administering single oral doses to healthy subjects and monitoring plasma and urine samples, the study provides a framework for understanding the absorption, metabolism, and excretion of novel chemical compounds. Such studies are essential for determining the safety and efficacy of new drugs or chemical agents (Uckert et al., 1989).

Dietary Assessment of Xenobiotics

Research on the intake of xenobiotics, such as heterocyclic amines and polycyclic aromatic hydrocarbons from food processing, and their relation to health risks, underlines the significance of detecting and understanding the impact of these compounds on human health. The study employed food frequency questionnaires and databases to estimate the intake of such compounds among different populations, demonstrating an approach to assess exposure to potentially harmful chemicals in the diet (Zapico et al., 2022).

These studies, while not directly related to "2-(Ethylamino)ethyl(2,2,2-trifluoroethyl)amine dihydrochloride," showcase the diverse applications of scientific research in understanding the metabolism, pharmacokinetics, and exposure assessment of complex chemical compounds. They provide valuable insights into methodologies that could be applied to study the compound of interest, especially in terms of its behavior in biological systems and potential impact on human health.

Safety And Hazards

The safety data for this compound is currently unavailable online . For more detailed safety information, it’s recommended to request an SDS (Safety Data Sheet) or contact the manufacturer directly .

properties

IUPAC Name

N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3N2.2ClH/c1-3-11-4-5-12(2)6-7(8,9)10;;/h11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHHSZLGJXODJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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